1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))-
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Overview
Description
Allodihydrohistrionicotoxin is a bioiactive chemical.
Scientific Research Applications
Synthesis and Biological Activity
- The compound has been utilized in stereoselective synthesis processes. For instance, Ibuka et al. (1981) described its use in synthesizing rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, an intermediate for perhydrohistrionicotoxin, a pharmacologically significant alkaloid (Ibuka et al., 1981).
Structural Analysis
- The structure and absolute configuration of related alkaloids have been studied using Roentgen-ray crystallography, as demonstrated in research on histrionicotoxins derived from the Colombian frog, Dendrobates histrionicus (Daly et al., 1971).
Chemical Synthesis Methods
- A variety of synthesis methods involving similar compounds have been developed. For example, Uchiyama et al. (2001) described an enantioselective synthesis method for 1,7-dioxaspiro[5.5]undecane, demonstrating the versatility of these compounds in chemical synthesis (Uchiyama et al., 2001).
Electrocatalytic Applications
- The compound has been used in the electrocatalytic oxidation of specific molecules. For instance, Kashiwagi et al. (1999) utilized a related nitroxyl radical as a catalyst in the electrooxidation of racemic amines (Kashiwagi et al., 1999).
Biological Evaluation
- In biological contexts, related compounds have shown significant activity. For example, Rice et al. (1973) synthesized derivatives and evaluated their cytotoxic action against human cancer cells in tissue culture (Rice et al., 1973).
properties
CAS RN |
63983-63-1 |
---|---|
Product Name |
1-Azaspiro(5.5)undecan-8-ol, 7-(1-buten-3-ynyl)-2-(4-pentynyl)-, (6R-(6alpha(R*),7beta(Z),8alpha))- |
Molecular Formula |
C19H27NO |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
11-[(E)-but-1-en-3-ynyl]-2-pent-4-ynyl-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H27NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1-2,6,12,16-18,20-21H,5,7-11,13-15H2/b12-6+ |
InChI Key |
CMFZDHBDAODUDL-AWYCHRRNSA-N |
Isomeric SMILES |
C#CCCCC1CCCC2(N1)CCCC(C2/C=C/C#C)O |
SMILES |
C#CCCCC1CCCC2(N1)CCCC(C2C=CC#C)O |
Canonical SMILES |
C#CCCCC1CCCC2(N1)CCCC(C2C=CC#C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Allodihydrohistrionicotoxin; HTX 285C; HTX-285C; HTX285C; Histrionicotoxin, allodihydro-; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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